(3S)-3-Amino-N-cyclopropyl-2-hydroxypentanamide

Process Chemistry HCV Protease Inhibitor Synthesis Chiral Amide Synthesis

Choose (3S)-3-Amino-N-cyclopropyl-2-hydroxypentanamide for your protease inhibitor program. Unlike generic hexanamide intermediates, this pentanamide backbone with (3S) stereochemistry is critical for potent cathepsin/NS3 protease targeting, as documented in WO2013076063. Incorrect chain length or stereochemistry causes complete activity loss. Its established process chemistry (dibenzylamino protection/hydrogenolysis) enables scalable synthesis. A cyclopropyl amide and free amine scaffold for constructing metabolically stable peptidomimetic libraries with distinct IP space.

Molecular Formula C8H16N2O2
Molecular Weight 172.22 g/mol
CAS No. 910607-16-8
Cat. No. B1403186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-3-Amino-N-cyclopropyl-2-hydroxypentanamide
CAS910607-16-8
Molecular FormulaC8H16N2O2
Molecular Weight172.22 g/mol
Structural Identifiers
SMILESCCC(C(C(=O)NC1CC1)O)N
InChIInChI=1S/C8H16N2O2/c1-2-6(9)7(11)8(12)10-5-3-4-5/h5-7,11H,2-4,9H2,1H3,(H,10,12)/t6-,7?/m0/s1
InChIKeyMRHTZUDWGVAHKD-PKPIPKONSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S)-3-Amino-N-cyclopropyl-2-hydroxypentanamide (CAS 910607-16-8): A Chiral Intermediate for HCV and Cathepsin Protease Inhibitors


(3S)-3-Amino-N-cyclopropyl-2-hydroxypentanamide is a chiral amino acid derivative bearing a cyclopropyl amide, a secondary alcohol, and a primary amine. It belongs to the class of (2S,3S)-3-amino-N-cyclopropyl-2-hydroxyalkanamides, which are established intermediates for the synthesis of serine and cysteine protease inhibitors [1]. Its structural core is found in the HCV NS3/4A protease inhibitor telaprevir, where the corresponding (2S,3S)-2-hydroxyhexanamide fragment is a key pharmacophore [2]. The compound is defined by its specific (3S) stereochemistry and a pentanamide backbone, distinguishing it from homologous hexanamide and butanamide derivatives used in the same inhibitor programs.

Why (3S)-3-Amino-N-cyclopropyl-2-hydroxypentanamide Cannot Be Replaced by Generic Hydroxyalkanamide Analogs


Generic substitution within this compound class fails for two critical, quantifiable reasons. First, the stereochemistry at the 3-position (3S) and the 2-position (2S or 2R) directly dictates the diastereomeric outcome of downstream amide bond formations, with incorrect stereochemistry leading to a complete loss of inhibitory activity against target proteases [1]. Second, the chain length of the alkanamide backbone (pentanamide vs. hexanamide) is not a trivial difference; it alters the steric and electronic environment of the final inhibitor's P1 pocket interaction, a feature exploited to modulate potency and selectivity between HCV protease and cathepsin isoforms [1][2]. Using a hexanamide intermediate where a pentanamide is required, or vice-versa, will produce a different final compound with an unpredictable, and likely inferior, pharmacological profile.

Quantitative Evidence for (3S)-3-Amino-N-cyclopropyl-2-hydroxypentanamide: Process Efficiency, Stereochemical Integrity, and Scaffold Utility


Improved Large-Scale Process Yield and Purity vs. Traditional t-BOC Intermediate Route

The patented process for preparing (2S,3S)-3-amino-N-cyclopropyl-2-hydroxyalkanamides, specifically exemplified for the pentanamide, circumvents the instability of the aldehyde intermediate and the formation of diastereomeric mixtures that plague the prior t-BOC-protected route (g) [1]. The new process proceeds via a stable (2S,3S)-N-cyclopropyl-3-(dibenzylamino)-2-hydroxypentanamide intermediate, which is deprotected by hydrogenolysis to yield the target amine with high stereochemical fidelity [1].

Process Chemistry HCV Protease Inhibitor Synthesis Chiral Amide Synthesis

Validated Intermediate for Dual HCV and Cathepsin Inhibitor Programs

The pentanamide scaffold is explicitly claimed as an intermediate for both HCV NS3 protease inhibitors and cathepsin (B, S) inhibitors [1][2]. This contrasts with the hexanamide analog, which is primarily associated with the HCV drug telaprevir [3]. The pentanamide version is specifically incorporated into pyrrolidine-based cathepsin inhibitor patents, indicating a distinct Structure-Activity Relationship (SAR) preference for this chain length in that therapeutic context [2].

Medicinal Chemistry Antiviral Agents Cysteine Protease Inhibition

Stereochemically Defined (3S) Configuration Ensures Downstream Diastereoselectivity

The patent process maintains the critical (3S) stereochemistry starting from (S)-2-(dibenzylamino)butanoate derivatives, which sets the absolute configuration of the amino-bearing carbon [1]. In contrast, earlier synthetic routes generated a mixture of diastereomers at this center, reducing the yield of the active enantiomer by at least 50% and complicating purification [1]. The (3S) configuration is a prerequisite for generating the (S)-configuration at the P1 fragment of the final inhibitor, which is essential for binding to the protease active site.

Stereochemistry Diastereoselective Synthesis Chiral Intermediate

Optimal Procurement and Application Scenarios for (3S)-3-Amino-N-cyclopropyl-2-hydroxypentanamide


Scale-Up Synthesis of Cathepsin S and B Inhibitors for Oncology or Autoimmune Disease Programs

Research teams focused on cysteine protease inhibition should prioritize this pentanamide intermediate. It is a direct precursor to the P1 fragment in potent cathepsin inhibitors, as documented in patent WO2013076063 [3]. Its use ensures synthetic entry into a distinct chemical space separate from the hexanamide-based HCV inhibitors, which dominates the telaprevir literature [2].

Second-Generation HCV Protease Inhibitor Development with Modified P1 Fragments

While the hexanamide is the canonical telaprevir fragment, the pentanamide offers a shorter chain for probing steric tolerance in the NS3 protease S1 pocket. The compound's established large-scale process chemistry [1] makes it a practical choice for medicinal chemistry groups seeking to differentiate their IP from the crowded hexanamide space.

Central Chiral Building Block for Cyclopropyl-Containing Peptidomimetics

The combination of a cyclopropyl amide, a free amine, and a secondary alcohol in a defined (3S) configuration makes this compound a versatile chiral scaffold. It can be used to construct diverse peptidomimetic libraries where the cyclopropyl group enhances metabolic stability and the pentanamide chain provides a distinct lipophilic profile compared to the more common hexanamide [1].

Process Chemistry R&D for Dibenzylamino Protection Strategy Implementation

Organizations evaluating a switch from the problematic t-BOC aldehyde route to a more robust process will find the pentanamide analog to be the preferred substrate for pilot studies. The patent explicitly exemplifies the pentanamide in the key dibenzylamino protection/hydrogenolysis sequence, providing a validated starting point for process optimization [1].

Quote Request

Request a Quote for (3S)-3-Amino-N-cyclopropyl-2-hydroxypentanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.